3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including a benzodioxole, furan, pyrido[1,2-a]pyrimidine, and thiazolidinone, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps may include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the pyrido[1,2-a]pyrimidine core: This involves the condensation of appropriate amines with pyrimidine derivatives under acidic or basic conditions.
Assembly of the thiazolidinone ring: This step may involve the reaction of thioamides with α-halo carbonyl compounds.
Final coupling reactions: The various fragments are then coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.
Purification techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole and furan moieties can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrido[1,2-a]pyrimidine core can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDC, DCC.
Major Products Formed
Oxidation products: Oxidized derivatives of benzodioxole and furan.
Reduction products: Reduced derivatives of pyrido[1,2-a]pyrimidine.
Substitution products: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole and furan moieties may interact with enzymes or receptors, while the pyrido[1,2-a]pyrimidine core can bind to nucleic acids or proteins. The thiazolidinone ring may participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Allylamine: An organic compound with a similar amine functional group.
Uniqueness
The uniqueness of (5Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(2-{[(FURAN-2-YL)METHYL]AMINO}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C26H20N4O5S2 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20N4O5S2/c1-15-4-2-8-29-23(15)28-22(27-12-17-5-3-9-33-17)18(24(29)31)11-21-25(32)30(26(36)37-21)13-16-6-7-19-20(10-16)35-14-34-19/h2-11,27H,12-14H2,1H3/b21-11- |
InChI Key |
GBRRMZMVDLZJKW-NHDPSOOVSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6=CC=CO6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.